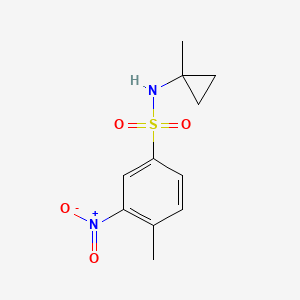

4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide typically involves the following steps:

Sulfonation: The sulfonamide group can be introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide.

Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration, sulfonation, and cyclopropylation processes, with careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a metal catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Reduction: 4-Methyl-N-(1-methylcyclopropyl)-3-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: As a precursor for the synthesis of novel antibiotics or other therapeutic agents.

Biological Research: As a tool for studying enzyme inhibition or protein interactions.

Industrial Chemistry: As an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting bacterial enzymes involved in folic acid synthesis, thereby preventing bacterial growth.

Comparación Con Compuestos Similares

Similar Compounds

4-Methyl-N-(1-methylcyclopropyl)-3-aminobenzenesulfonamide: A reduced form of the compound.

4-Methyl-N-(1-methylcyclopropyl)-3-chlorobenzenesulfonamide: A substituted derivative.

Uniqueness

4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide is unique due to the presence of the nitro group, which can undergo various chemical transformations, and the cyclopropyl group, which may impart unique steric and electronic properties.

Actividad Biológica

4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative with potential biological activity, particularly in the field of antimicrobial agents. This compound has been evaluated for its efficacy against various pathogens, including Mycobacterium tuberculosis, and its interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, safety profiles, and structure-activity relationships.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H14N2O4S

- IUPAC Name : this compound

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By interfering with folate metabolism, these compounds can exert bactericidal effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various strains:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 1.56 | Mycobacterium tuberculosis |

| Isoniazid | 0.05 | Mycobacterium tuberculosis |

| Rifampicin | 0.1 | Mycobacterium tuberculosis |

These findings indicate that this compound has comparable or superior activity to standard anti-tuberculosis drugs like isoniazid and rifampicin .

Cytotoxicity and Selectivity Index

The cytotoxic effects of the compound were evaluated using the MTT assay against RAW 264.7 mouse macrophage cells. The results showed an IC50 value greater than 50 μg/mL, indicating low cytotoxicity. The Selectivity Index (SI), which is the ratio of cytotoxicity to antimicrobial activity, was found to be greater than 30, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structural modifications of sulfonamides can significantly influence their biological activities. The presence of the nitro group and the cyclopropyl moiety in this compound enhances its interaction with target enzymes compared to other derivatives. Studies have shown that electron-withdrawing groups like nitro enhance the potency of sulfonamides by stabilizing charged intermediates during enzymatic reactions .

Case Studies

Several case studies have reported on the effectiveness of similar compounds in treating resistant strains of Mycobacterium tuberculosis. For instance:

- Study A : A novel hybrid compound containing a benzhydryl piperazine moiety demonstrated MIC values as low as 0.78 μg/mL against M. tuberculosis, suggesting that structural modifications can lead to enhanced efficacy .

- Study B : Compounds with similar sulfonamide structures were tested in nutrient starvation models, showing significant log reductions in bacterial viability compared to controls, indicating their potential use in treating latent tuberculosis infections .

Propiedades

IUPAC Name |

4-methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-8-3-4-9(7-10(8)13(14)15)18(16,17)12-11(2)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNWVJWSXBOZCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2(CC2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.